Alfuzosin-d7 is a deuterated form of Alfuzosin, which is primarily used as a medication for the treatment of benign prostatic hyperplasia. The compound is classified under the category of alpha-1 adrenergic antagonists. The incorporation of deuterium (d7) into the molecular structure allows for enhanced pharmacokinetic profiling and metabolic studies, facilitating research into its pharmacological effects and mechanisms.
Alfuzosin-d7 is sourced from the modification of the original Alfuzosin molecule by replacing certain hydrogen atoms with deuterium. This modification is significant in drug development and research, particularly in understanding drug metabolism and dynamics. The classification of Alfuzosin-d7 falls under:
The synthesis of Alfuzosin-d7 typically involves several steps, including the formation of key intermediates followed by deuteration. One method described in patent literature involves the reaction of 4-amino-6,7-dimethoxyquinazoline with a suitable alkylating agent under controlled conditions to yield the desired compound.
Key steps include:
The molecular structure of Alfuzosin-d7 can be represented as follows:
The presence of deuterium alters the mass and can influence the compound's behavior in biological systems, making it valuable for tracing studies.
Alfuzosin-d7 participates in various chemical reactions typical for alpha-1 adrenergic antagonists. These include:
The stability and reactivity of Alfuzosin-d7 are enhanced due to its structural modifications, allowing for better interaction with biological targets.
Alfuzosin-d7 functions primarily by blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. This blockade leads to:
Pharmacokinetic studies indicate that deuterated compounds may exhibit altered half-lives and metabolic pathways compared to their non-deuterated counterparts, providing insights into their efficacy and safety profiles.
Alfuzosin-d7 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate storage conditions.
Alfuzosin-d7 serves various scientific applications:
The use of deuterated compounds like Alfuzosin-d7 enhances our understanding of drug behavior, leading to improved therapeutic strategies for managing benign prostatic hyperplasia.
Stable isotope-labeled (SIL) internal standards are indispensable in liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis due to their capacity to normalize technical variability arising from sample preparation, matrix effects, and ionization efficiency:
However, limitations exist. Deuterium isotope effects may alter retention times or recovery rates due to minor hydrophobicity differences. For example, deuterated carvedilol exhibited a 26% discrepancy in matrix effects compared to its unlabeled form, impacting quantification [7]. Additionally, deuterium exchange in labile positions (e.g., α-to carbonyl groups) can compromise stability, necessitating careful molecular design [5].
Table 1: Performance Comparison of Internal Standard Types in LC-MS/MS
Parameter | Structural Analog IS | SIL Internal Standard |
---|---|---|
Recovery Correlation | Variable | High (>90%) |
Matrix Effect Compensation | Limited | High |
Retention Time Shift | Common | Minimal (if co-eluting) |
Cross-signal Contribution Risk | None | Moderate* |
*Addressable via selection of low-abundance isotopes [8]
The tetrahydrofuroyl group of alfuzosin was strategically selected for deuterium labeling (as Alfuzosin-d7 hydrochloride, CAS 1276197-14-8) to optimize analytical performance and metabolic inertness:
Table 2: Molecular Characteristics of Alfuzosin-d7
Property | Alfuzosin | Alfuzosin-d7 |
---|---|---|
Molecular Formula | C~19~H~27~N~5~O~4~ | C~19~H~20~D~7~N~5~O~4~ |
Molecular Weight | 425.9 g/mol | 432.95 g/mol |
Deuterium Position | N/A | Tetrahydrofuroyl ring |
Key SRM Transition | 425.9 → 159.0* | 433.0 → 159.0* |
*Example transition; actual fragments vary by instrument [3]
Alfuzosin-d7 addresses critical challenges in alfuzosin pharmacokinetic studies, particularly given alfuzosin’s variable bioavailability (49%) and complex metabolism:
Deploying SIL internal standards like Alfuzosin-d7 thus transforms quantitative bioanalysis from a relative to an absolute measurement paradigm, directly supporting drug development and therapeutic monitoring.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: